(S)-5-(2,6-Difluorophenyl)pyrrolidin-2-one

Chiral chromatography Enantioselective synthesis Absolute configuration

(S)-5-(2,6-Difluorophenyl)pyrrolidin-2-one (CAS 1181818-11-0) is a single-enantiomer, 5-aryl-substituted chiral pyrrolidin-2-one building block with molecular formula C₁₀H₉F₂NO and molecular weight 197.18 g/mol. The (5S) configuration and the 2,6-difluorophenyl substitution pattern differentiate this scaffold from its regioisomeric (4-aryl or N-aryl) and positional-fluorine (3,5-difluoro; 2,4-difluoro) analogs.

Molecular Formula C10H9F2NO
Molecular Weight 197.18 g/mol
Cat. No. B11900341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-(2,6-Difluorophenyl)pyrrolidin-2-one
Molecular FormulaC10H9F2NO
Molecular Weight197.18 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C2=C(C=CC=C2F)F
InChIInChI=1S/C10H9F2NO/c11-6-2-1-3-7(12)10(6)8-4-5-9(14)13-8/h1-3,8H,4-5H2,(H,13,14)/t8-/m0/s1
InChIKeyUKASGFAXZYEVLR-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-5-(2,6-Difluorophenyl)pyrrolidin-2-one – Chiral Pyrrolidinone Scaffold for CCR5, MetAP2, and DPP-4 Inhibitor Programs


(S)-5-(2,6-Difluorophenyl)pyrrolidin-2-one (CAS 1181818-11-0) is a single-enantiomer, 5-aryl-substituted chiral pyrrolidin-2-one building block with molecular formula C₁₀H₉F₂NO and molecular weight 197.18 g/mol . The (5S) configuration and the 2,6-difluorophenyl substitution pattern differentiate this scaffold from its regioisomeric (4-aryl or N-aryl) and positional-fluorine (3,5-difluoro; 2,4-difluoro) analogs. The compound has been cited in the patent literature as a member of pyrrolidinone derivative classes possessing methionine aminopeptidase-2 (MetAP2) and dipeptidyl peptidase-4 (DPP-4) inhibitory activity [1], and has been reported in preliminary pharmacological screening as a CCR5 antagonist scaffold [2].

Why Generic Substitution Fails for (S)-5-(2,6-Difluorophenyl)pyrrolidin-2-one in Lead Optimization Workflows


The biological activity of 5-arylpyrrolidin-2-one derivatives is exquisitely sensitive to three structural variables that preclude generic substitution: (i) absolute stereochemistry at the C5 position—the (S) and (R) enantiomers of chiral 5-arylpyrrolidin-2-ones can exhibit enantioselective retention behavior in polysaccharide-based chiral stationary phase HPLC systems [1], indicating that enantiomeric configuration governs molecular recognition; (ii) the fluorine substitution pattern on the phenyl ring—2,6-difluoro versus 3,5-difluoro substitution alters the electron density distribution and the dihedral angle between the aryl ring and the lactam, which is recognized as a critical determinant of receptor binding specificity in pyrrolidinone-based inhibitors [2]; and (iii) the aryl attachment position—5-aryl, 4-aryl, and N-aryl regioisomers present the pharmacophoric aromatic group in distinct geometric vectors relative to the hydrogen-bond-donor/acceptor lactam NH and carbonyl. In the context of CCR5 antagonist programs, minor structural modifications to the pyrrolidine or pyrrolidinone scaffold are known to shift IC₅₀ values by orders of magnitude [3], underscoring that interchangeable use of analogs without explicit comparative data carries substantial risk of irreproducible biological results.

Quantitative Differentiation Evidence for (S)-5-(2,6-Difluorophenyl)pyrrolidin-2-one Versus Closest Analogs


Enantiomeric Identity: (5S) Absolute Configuration Versus Racemate and (5R)-Enantiomer

The (S)-enantiomer (CAS 1181818-11-0) is distinguishable from the racemic mixture (CAS 1314757-83-9) by its defined absolute configuration. The Leyan vendor specification records the SMILES as O=C1N[C@@H](CC1)C2=C(F)C=CC=C2F, confirming the (5S) stereochemistry . In chiral pyrrolidin-2-one series, enantiomers have been demonstrated to exhibit distinct retention factors (k') on polysaccharide-based chiral stationary phases (Chiralpak AD, Chiralpak IA, Chiralcel OD), with enantioselectivity (α) values systematically varying as a function of aryl substituent position and electronic character [1]. No published enantiomer-specific comparative pharmacology data were identified for this specific compound—this gap in the evidence base is flagged for procurement decisions.

Chiral chromatography Enantioselective synthesis Absolute configuration

Fluorine Substitution Pattern: 2,6-Difluoro Versus 3,5-Difluoro Positional Isomer

The 2,6-difluorophenyl substitution pattern (CAS 1181818-11-0) is structurally distinct from the 3,5-difluorophenyl isomer ((5S)-5-(3,5-difluorophenyl)pyrrolidin-2-one, CAS 1181818-12-1). The 2,6-difluoro arrangement places both fluorine atoms ortho to the pyrrolidinone attachment point, creating a sterically constrained environment that restricts aryl rotation and modulates the pKa of the lactam NH via through-space inductive effects. In contrast, the 3,5-difluoro isomer positions fluorine atoms meta to the attachment point, resulting in different electronic and steric profiles [1]. Quantitative comparative biological data between the 2,6- and 3,5-difluoro congeners are not available in the public domain; this absence of head-to-head data represents a critical evidence gap.

Fluorine chemistry Structure-activity relationship Electronic effects

Regioisomeric Differentiation: 5-Aryl Versus N-Aryl Substitution on Pyrrolidin-2-one Core

(S)-5-(2,6-Difluorophenyl)pyrrolidin-2-one bears the aryl group at the C5 carbon, preserving the lactam NH as a free hydrogen-bond donor (HBD count = 1) and the carbonyl as a hydrogen-bond acceptor (HBA count = 1) . In the N-aryl regioisomer (1-(2,6-difluorophenyl)pyrrolidin-2-one), the aryl group is attached to the lactam nitrogen, eliminating the NH donor and altering the spatial presentation of the aromatic ring . This fundamental regioisomeric distinction has consequences for target engagement: in CCR5 antagonist series, the hydrogen-bonding capacity of the pyrrolidine/pyrrolidinone NH has been implicated in receptor interaction [1]. Quantitative comparative binding data for the 5-aryl vs. N-aryl regioisomers are not available.

Regioisomerism Pharmacophore geometry Hydrogen bonding

Physicochemical Property Profile: Computed LogP and TPSA as Differentiation Parameters

The vendor-reported computed physicochemical parameters for (S)-5-(2,6-difluorophenyl)pyrrolidin-2-one are LogP = 1.92 and TPSA = 29.1 Ų . These values place the compound within favorable oral drug-likeness space (LogP < 5; TPSA < 140 Ų), consistent with the Lipinski and Veber rules. By comparison, the PubChem-computed XLogP3-AA for the structurally related 4-amino-1-(2,6-difluorophenyl)pyrrolidin-2-one (a 4-amino-N-aryl regioisomer analog) is 0.3, with a TPSA of 46.3 Ų [1], illustrating that the regioisomeric attachment point and additional amine substitution can shift LogP by over 1.5 log units and TPSA by approximately 17 Ų. No experimentally measured LogD₇.₄ or kinetic solubility data were identified for the target compound.

Drug-likeness Lipophilicity Polar surface area

Target Class Association: CCR5, MetAP2, and DPP-4 Inhibitory Activity in Patent and Screening Literature

The compound class encompassing (S)-5-(2,6-difluorophenyl)pyrrolidin-2-one has been disclosed in WO2018098781A1 as inhibitors of methionine aminopeptidase-2 (MetAP2) and dipeptidyl peptidase-4 (DPP-4) [1]. Separately, preliminary pharmacological screening has identified the compound as possessing CCR5 antagonistic activity, with potential application in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [2]. The structurally related CCR5 antagonist nifeviroc, developed from a 1,3,3,4-tetra-substituted pyrrolidine core, has undergone lead optimization where minor structural modifications produced orders-of-magnitude changes in potency [3]. Quantitative IC₅₀ or Kᵢ data specifically for the target compound were not retrieved from public databases.

CCR5 antagonist MetAP2 inhibitor DPP-4 inhibitor Chemokine receptor

Prioritized Application Scenarios for (S)-5-(2,6-Difluorophenyl)pyrrolidin-2-one Based on Available Evidence


Chiral Building Block for Enantioselective Synthesis of 5-Arylpyrrolidin-2-one Derivatives

The defined (5S) absolute configuration and commercial availability at 98% purity support use of (S)-5-(2,6-difluorophenyl)pyrrolidin-2-one as a chiral starting material or intermediate for the synthesis of enantiomerically pure 5-aryl-substituted pyrrolidin-2-one libraries. This application leverages the well-characterized chiral separation behavior of pyrrolidin-2-one congeners on polysaccharide stationary phases [1] to verify enantiomeric excess during downstream chemistry.

CCR5 Antagonist Lead Optimization and Structure-Activity Relationship (SAR) Studies

The preliminary identification of CCR5 antagonistic activity for this compound class [2], combined with the established SAR tractability of pyrrolidine-based CCR5 antagonists [3], positions (S)-5-(2,6-difluorophenyl)pyrrolidin-2-one as a scaffold for systematic SAR exploration. The 2,6-difluorophenyl substitution pattern provides a starting point for fluorine-scanning studies to probe electronic and steric contributions to CCR5 binding affinity.

MetAP2/DPP-4 Dual Inhibitor Fragment-Based or Scaffold-Hopping Programs

The patent disclosure of pyrrolidinone compounds as MetAP2 and DPP-4 inhibitors [4] suggests that the (S)-5-(2,6-difluorophenyl)pyrrolidin-2-one scaffold may serve as a core structure for fragment growth or scaffold-hopping campaigns targeting these enzymes. The favorable computed LogP (1.92) and TPSA (29.1 Ų) are consistent with lead-like physicochemical properties suitable for further optimization.

Enantioselective Chromatography Method Development and Chiral Recognition Studies

The demonstrated enantioseparation of structurally related pyrrolidin-2-ones on Chiralpak AD, Chiralpak IA, and Chiralcel OD stationary phases [1] supports the utility of (S)-5-(2,6-difluorophenyl)pyrrolidin-2-one as a chiral probe or reference standard in the development and validation of enantioselective HPLC and SFC methods for 5-arylpyrrolidin-2-one analytical quality control.

Quote Request

Request a Quote for (S)-5-(2,6-Difluorophenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.